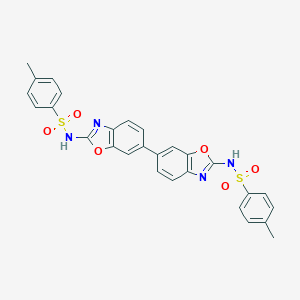amino]acetamide](/img/structure/B296177.png)
N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide, also known as MMB-AMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMB-AMBA belongs to the class of sulfonylurea compounds and has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mécanisme D'action
The mechanism of action of N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of specific enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of specific enzymes involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide in lab experiments is its potential therapeutic applications. Additionally, N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to be relatively stable and easy to synthesize. However, one limitation of using N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide and to identify specific targets for its activity. Finally, studies are needed to determine the safety and efficacy of N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide in human clinical trials.
Méthodes De Synthèse
The synthesis of N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide involves the reaction between N-(2-methoxybenzyl)acetamide and 2-(chloromethyl)-5-methoxytoluene in the presence of a base. The product is then treated with sodium methoxide and methylsulfonyl chloride to yield N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been studied extensively for its potential therapeutic applications. In particular, it has been investigated for its anti-inflammatory and anti-cancer effects. Studies have shown that N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, N-(2-methoxybenzyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Formule moléculaire |
C19H24N2O5S |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H24N2O5S/c1-14-9-10-17(26-4)18(11-14)27(23,24)21(2)13-19(22)20-12-15-7-5-6-8-16(15)25-3/h5-11H,12-13H2,1-4H3,(H,20,22) |
Clé InChI |
LARIRAPAMWNCJM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=C2OC |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)


![8-methyl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B296112.png)


![9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B296117.png)
